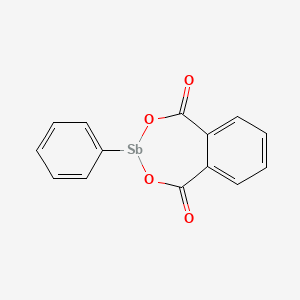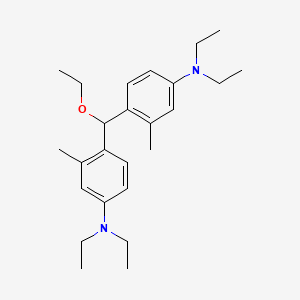
4,4'-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) is a chemical compound known for its applications in various scientific fields. It is characterized by its complex structure, which includes ethoxymethylene and diethyl-3-methylaniline groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) typically involves the reaction of N,N-diethyl-3-methylaniline with ethoxymethylene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound. The industrial process also involves rigorous quality control measures to meet the required standards.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various reagents, including halogens and alkylating agents, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research on its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Known for its use in dye manufacture and as a reagent for lead determination.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Used in the preparation of its hydrochloric salt and as an intermediate in various chemical processes.
Uniqueness
4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) stands out due to its unique ethoxymethylene group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
96218-82-5 |
|---|---|
Fórmula molecular |
C25H38N2O |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
4-[[4-(diethylamino)-2-methylphenyl]-ethoxymethyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C25H38N2O/c1-8-26(9-2)21-13-15-23(19(6)17-21)25(28-12-5)24-16-14-22(18-20(24)7)27(10-3)11-4/h13-18,25H,8-12H2,1-7H3 |
Clave InChI |
NVSNJCLKPLMUQK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
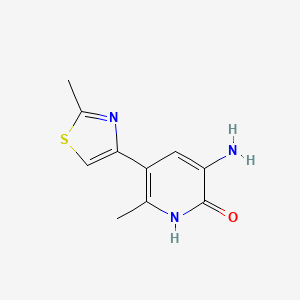
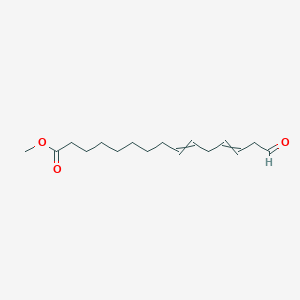
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)

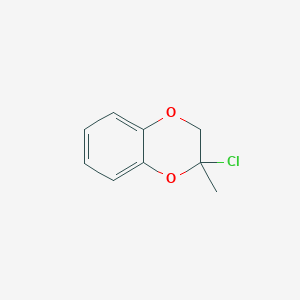
![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)
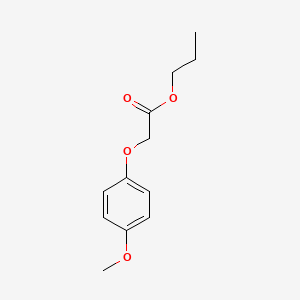
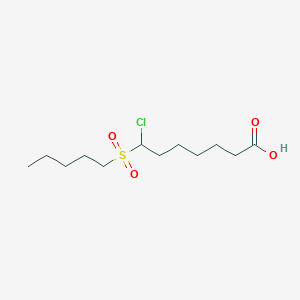
![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
